molecular formula C10H10BrFO3 B13932459 Methyl 4-bromo-3-(2-fluoroethoxy)benzoate

Methyl 4-bromo-3-(2-fluoroethoxy)benzoate

Cat. No.: B13932459
M. Wt: 277.09 g/mol
InChI Key: ZUCMIRORCMWZIT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(2-fluoroethoxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom at the 4-position and a 2-fluoroethoxy group at the 3-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-3-(2-fluoroethoxy)benzoate typically involves a multi-step process. One common method includes the bromination of methyl 3-(2-fluoroethoxy)benzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-(2-fluoroethoxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: Methyl 4-bromo-3-(2-fluoroethoxy)benzyl alcohol.

    Oxidation: Methyl 4-bromo-3-(2-fluoroethoxy)benzoic acid.

Scientific Research Applications

Methyl 4-bromo-3-(2-fluoroethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of advanced materials, including polymers and photoactive compounds.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(2-fluoroethoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and fluoroethoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    Methyl 4-bromobenzoate: Lacks the 2-fluoroethoxy group, making it less versatile in certain synthetic applications.

    Methyl 3-(2-fluoroethoxy)benzoate: Lacks the bromine atom, which limits its reactivity in nucleophilic substitution reactions.

    Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom, leading to different reactivity and applications.

Uniqueness: Methyl 4-bromo-3-(2-fluoroethoxy)benzoate is unique due to the combination of the bromine atom and the 2-fluoroethoxy group, which provides a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

methyl 4-bromo-3-(2-fluoroethoxy)benzoate

InChI

InChI=1S/C10H10BrFO3/c1-14-10(13)7-2-3-8(11)9(6-7)15-5-4-12/h2-3,6H,4-5H2,1H3

InChI Key

ZUCMIRORCMWZIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)OCCF

Origin of Product

United States

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